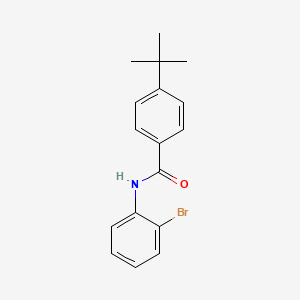

N-(2-bromophenyl)-4-tert-butylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-4-tert-butylbenzamide involves various strategies, including directed metalation and catalyzed reactions. For instance, directed metalation has been utilized for the synthesis of N-tert-butyl-N-methyl-2-methoxybenzamide derivatives, showcasing a method that could potentially be applied to the synthesis of N-(2-bromophenyl)-4-tert-butylbenzamide by adjusting the substituents and reaction conditions (Reitz & Massey, 1990). Furthermore, palladium-catalyzed arylation processes offer a pathway for the functionalization of aromatic rings, which may be relevant for synthesizing such compounds (Chen et al., 2013).

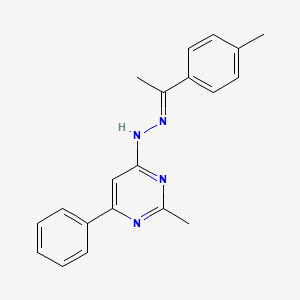

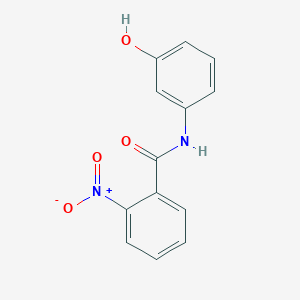

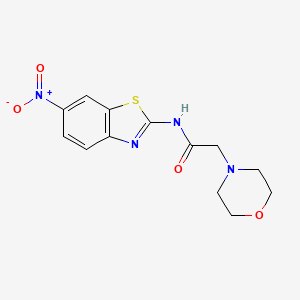

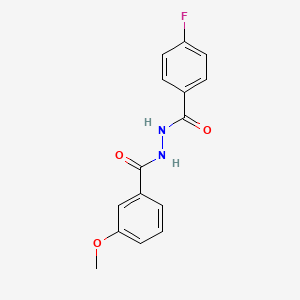

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-bromophenyl)-4-tert-butylbenzamide has been elucidated through X-ray crystallography and spectroscopic methods, providing insights into their geometric configuration, intermolecular interactions, and stabilization mechanisms. For example, analysis of crystal structures has revealed the importance of π-π conjugation and hydrogen bonding in stabilizing the molecular configuration, which is crucial for understanding the structural properties of N-(2-bromophenyl)-4-tert-butylbenzamide analogs (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have shown a variety of reactivities, such as lithium-bromine exchange reactions, which could be relevant for further functionalization of N-(2-bromophenyl)-4-tert-butylbenzamide (Bailey et al., 2006). These reactions are influenced by solvent conditions and can lead to different products, highlighting the versatility and complexity of chemical transformations applicable to such compounds.

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and melting points, of compounds analogous to N-(2-bromophenyl)-4-tert-butylbenzamide are determined by their molecular structure. For instance, the solubility and crystalline nature of similar compounds can be significantly affected by substituents and intermolecular interactions, which is essential for the formulation and application of these compounds in various scientific domains (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds structurally related to N-(2-bromophenyl)-4-tert-butylbenzamide can be influenced by their functional groups and molecular structure. Studies on similar compounds have explored their reactivity patterns, electronic properties, and potential applications, providing a foundation for understanding the chemical behavior of N-(2-bromophenyl)-4-tert-butylbenzamide (Dwivedi & Kumar, 2019).

Mechanism of Action

Target of Action

N-(2-bromophenyl)-4-tert-butylbenzamide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in the Suzuki–Miyaura cross-coupling reaction, where the organoboron compound (in this case, N-(2-bromophenyl)-4-tert-butylbenzamide) transfers an organic group to a metal complex . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which N-(2-bromophenyl)-4-tert-butylbenzamide plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of N-(2-bromophenyl)-4-tert-butylbenzamide is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of N-(2-bromophenyl)-4-tert-butylbenzamide, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that N-(2-bromophenyl)-4-tert-butylbenzamide may be relatively stable under a variety of conditions.

properties

IUPAC Name |

N-(2-bromophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBHCBHXJYVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-4-tert-butylbenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)

![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)